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molecular formula C14H22N2O2S B8385342 N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide

N-(2-(1-Methyl-pyrrolidin-2-yl)ethyl)4-toluenesulfonamide

Cat. No. B8385342
M. Wt: 282.40 g/mol
InChI Key: JTWQFELKQYGYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878736B1

Procedure details

The title compound was prepared as in Example 81 with 4-toluenesulfonyl chloride replacing 2-naphthalenesulfonyl chloride and with 2-(1-methyl-pyrrolidin-2-yl)-ethylamine replacing 2-pyrrolidin-1-yl-ethylamine. The hydrochloride salt was prepared by treatment with hydrogen chloride in 1,4-dioxan. 1H NMR (DMSO-d6) 7.62 (2H, d, 8.1), 7.47 (1H, t, 5.1), 7.37 (2H, d, 8.1), 2.86-2.70 (3H, m), 2.37 (3H, s), 2.09 (3H, s), 1.98-1.93 (2H, m), 1.7-1.49 (4H, m) 1.29-1.16 (2H, m). Microanalysis found C 52.52 H 7.30 N 8.53. C14H23ClN2O2S requires C 52.73 H 7.27 N 8.79.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
8.53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
8.79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH3:12][N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][CH2:19][NH2:20].Cl>O1CCOCC1>[CH3:12][N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][CH2:19][NH:20][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)CCN
Step Four
Name
8.53
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
8.79
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCC1)CCNS(=O)(=O)C1=CC=C(C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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